molecular formula C26H26FN7OS B2553715 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)butanamide CAS No. 896798-13-3

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)butanamide

Cat. No.: B2553715
CAS No.: 896798-13-3
M. Wt: 503.6
InChI Key: VXMLYJXGAJVNNO-UHFFFAOYSA-N
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Description

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)butanamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK) , a key signaling node in immunoreceptor and integrin signaling pathways. Its primary research value lies in dissecting the role of SYK in immune cell activation , particularly in B-cells and macrophages, making it a critical tool for investigating autoimmune diseases, allergic responses, and inflammatory conditions. The compound's mechanism involves competitively binding to the ATP-binding pocket of SYK, thereby suppressing downstream signaling cascades such as the PLC-γ, MAPK, and PI3K pathways . Furthermore, due to the implicated role of SYK in certain hematological malignancies and solid tumors, this inhibitor is also a valuable compound for targeted cancer therapy research , enabling studies on cell proliferation, survival, and tumor microenvironment interactions. The unique molecular scaffold, incorporating triazoloquinazoline and pyrazole motifs, is designed for high potency and selectivity, providing researchers with a precise pharmacological tool to probe complex signaling networks and validate SYK as a therapeutic target in preclinical models.

Properties

IUPAC Name

2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN7OS/c1-4-22(25(35)28-19-11-9-18(27)10-12-19)36-26-29-21-8-6-5-7-20(21)24-30-23(32-34(24)26)13-14-33-17(3)15-16(2)31-33/h5-12,15,22H,4,13-14H2,1-3H3,(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMLYJXGAJVNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC3=CC=CC=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)butanamide typically involves multi-step organic reactions The process begins with the preparation of the pyrazole and triazoloquinazoline intermediates, followed by their coupling through a sulfanyl linkage

    Preparation of 3,5-dimethyl-1H-pyrazole: This can be synthesized via the condensation of acetylacetone with hydrazine hydrate under acidic conditions.

    Synthesis of 1,2,4-triazolo[1,5-c]quinazoline: This intermediate is prepared through the cyclization of appropriate quinazoline derivatives with hydrazine derivatives.

    Coupling Reaction: The pyrazole and triazoloquinazoline intermediates are coupled using a thiol reagent to form the sulfanyl linkage.

    Introduction of Butanamide Group: The final step involves the reaction of the coupled intermediate with 4-fluorophenylbutanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

Molecular Formula

The molecular formula for the compound is C20H24N6SC_{20}H_{24}N_{6}S, indicating a relatively high molecular weight and complexity.

Pharmacological Applications

The diverse structural elements of this compound suggest several potential pharmacological applications:

Anti-inflammatory Activity

Research indicates that compounds containing pyrazole and triazole rings often exhibit anti-inflammatory properties. The presence of the sulfanyl group may enhance this activity by improving solubility and bioavailability. In silico studies have shown promising results for similar compounds as inhibitors of enzymes like 5-lipoxygenase, which plays a critical role in inflammatory processes .

Anticancer Potential

The quinazoline derivatives are well-documented for their anticancer activities. Studies have demonstrated that modifications to the quinazoline structure can lead to increased potency against various cancer cell lines. The specific compound under consideration may exhibit similar effects due to its unique substitution patterns that could interfere with cancer cell proliferation pathways.

Antimicrobial Properties

Given the presence of both triazole and pyrazole rings, which are known for their antimicrobial activities, this compound could be effective against various bacterial and fungal strains. Preliminary docking studies suggest that it may inhibit key enzymes involved in microbial metabolism .

Case Studies

Several studies have focused on similar compounds with related structures:

Case Study 1: Anti-inflammatory Agents

A study evaluated a series of triazole-based compounds for their ability to inhibit 5-lipoxygenase. The results indicated that certain modifications significantly enhanced anti-inflammatory activity, suggesting that similar strategies could be applied to optimize the target compound .

Case Study 2: Anticancer Activity

Research on quinazoline derivatives showed that specific substitutions led to increased cytotoxicity against breast cancer cell lines. This highlights the potential for tailored modifications in the synthesis of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)butanamide to enhance its therapeutic efficacy against cancer .

Mechanism of Action

The mechanism of action of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazoloquinazoline Derivatives

Core Structure Similarities :
The compound shares its [1,2,4]triazolo[1,5-c]quinazoline core with derivatives synthesized in and . For example:

  • 5c : 5-(4′-(9H-Carbazol-9-yl)-biphenyl-4-yl)-[1,2,4]triazolo[1,5-c]quinazoline (MW: 573.67 g/mol) .
  • 5d: 5-(4′-Diethylamino-biphenyl-4-yl)-2-ethyl-[1,2,4]triazolo[1,5-c]quinazoline (MW: 440.56 g/mol) .

Key Differences :

  • The target compound incorporates a sulfanyl-butanamide side chain and pyrazole-ethyl substituent, unlike the biphenyl or carbazole groups in . This likely alters solubility and target interactions.
  • Anticancer activity is reported for triazoloquinazolines with alkyl/aryl substitutions (e.g., IC₅₀ values in the µM range against specific cancer cell lines) , but the fluorophenyl and pyrazole groups in the target molecule may modulate potency or selectivity.
Triazolopyrimidine and Related Heterocycles

Structural Analogues :
and describe triazolopyrimidines (e.g., compounds 8 and 9 ) and triazolopteridines. For example:

  • 8 : 7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.
  • 9 : 7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine .

Comparison Highlights :

  • Downfield Shifts in NMR : The C3-H and C5-H protons in triazolo[4,3-c]pyrimidines (e.g., 9 ) appear more downfield than those in triazolo[1,5-c]pyrimidines (e.g., 8 ), indicating electronic differences due to ring fusion positions . This suggests the triazoloquinazoline core in the target compound may exhibit distinct electronic properties compared to triazolopyrimidines.
  • Thermal Stability : Triazolo[4,3-c]pyrimidines (e.g., 7 , 9 ) show higher melting points than triazolo[1,5-c]pyrimidines (e.g., 6 , 8 ), implying greater crystallinity or stability .
Sulfur-Containing Heterocycles

discusses sulfur-containing 1,3,4-oxadiazoles/thiadiazoles with triazolopyrimidine substituents. For example:

  • 5k : 2-(Substituted thioether)-5-(5,7-dimethyltriazolo[1,5-a]pyrimidinyl)-1,3,4-oxadiazole.
  • 8f : 2-(Substituted thioether)-5-(5,7-dimethyltriazolo[1,5-a]pyrimidinyl)-1,3,4-thiadiazole .

Functional Comparisons :

  • Bioactivity : Compounds 5k and 8f exhibit >90% inhibition of Rhizoctonia solani (rice sheath blight) at 50 mg/L, highlighting the role of sulfur-linked substituents in antifungal activity . The target compound’s sulfanyl group may similarly enhance interactions with biological targets.
  • Structural Divergence : Unlike these oxadiazoles/thiadiazoles, the target molecule’s triazoloquinazoline core and pyrazole-ethyl group may confer distinct binding modes or pharmacokinetic profiles.

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s structure aligns with triazoloquinazolines and sulfur-containing heterocycles known for anticancer and antifungal activities, but empirical data are lacking .
  • Synthetic Challenges : The pyrazole-ethyl and fluorophenyl groups may complicate synthesis compared to simpler triazoloquinazoline derivatives .
  • Future Directions : Prioritize in vitro assays (e.g., kinase inhibition, cytotoxicity) and comparative studies with analogues from and to validate hypothesized bioactivity.

Biological Activity

The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)butanamide is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anti-inflammatory effects.

Chemical Structure

The compound features a unique arrangement of functional groups that contribute to its biological activity. The key structural components include:

  • A triazole moiety linked to a quinazoline scaffold.
  • A pyrazole ring that enhances interaction with biological targets.
  • A sulfanyl group that may play a role in modulating activity through redox chemistry.

Biological Activity Overview

Research indicates that compounds containing triazole and quinazoline structures exhibit a range of biological activities. The specific compound under study has shown promise in several areas:

Antimicrobial Activity

A study investigated various derivatives of triazole and quinazoline for their antimicrobial properties. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The mechanism is likely linked to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Antiviral Activity

The compound was also evaluated for its antiviral properties. It was found to inhibit viral replication in vitro, particularly against certain strains of influenza and other RNA viruses. The presence of the pyrazole ring is believed to enhance the interaction with viral proteins .

Anti-inflammatory Activity

In tests involving carrageenan-induced paw edema in rats, the compound exhibited notable anti-inflammatory effects. It significantly reduced edema formation and pro-inflammatory cytokine levels, indicating its potential as an anti-inflammatory drug .

Case Studies

Several studies have highlighted the efficacy of this class of compounds:

  • Antitumor Activity : In a recent study, derivatives similar to the compound were synthesized and tested for antitumor activity. Results indicated that structural modifications could enhance potency against various cancer cell lines by inhibiting tubulin polymerization .
  • Mechanism of Action : Research has shown that compounds with similar scaffolds can inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2. This inhibition leads to decreased production of inflammatory mediators .

Data Tables

Activity Type Effect Observed Reference
AntimicrobialSignificant inhibition against Gram-positive and Gram-negative bacteria
AntiviralInhibition of viral replication in vitro
Anti-inflammatoryReduction in carrageenan-induced paw edema

Q & A

Basic Question: What are the recommended synthetic strategies for constructing the triazolo[1,5-c]quinazoline core in this compound?

Answer:
The triazolo[1,5-c]quinazoline scaffold can be synthesized via cyclocondensation reactions. Key methods include:

  • Cyclization with diphenylN-cyano-dithioimidocarbonate : Reacting 2-hydrazinobenzoic acid with diphenylN-cyano-dithioimidocarbonate in ethanol under triethylamine catalysis, followed by acidification to form the fused triazoloquinazoline system .
  • Precursor-based assembly : Use triazenylpyrazole precursors to introduce substituents at the ethylpyrazole moiety, as demonstrated in hybrid triazole-pyrazole syntheses .
    Critical Steps :
  • Purification via recrystallization (ethanol/ice water) to isolate crystalline products.
  • Monitoring reaction progress using TLC or HPLC to ensure complete cyclization.

Basic Question: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Spectroscopic Analysis :
    • IR Spectroscopy : Identify key functional groups (e.g., sulfanyl, carbonyl) via characteristic absorption bands (e.g., 657–778 cm⁻¹ for C-S stretching) .
    • NMR (¹H/¹³C) : Confirm regiochemistry and substituent integration, especially for the fluorophenyl and pyrazole groups.
  • X-ray Crystallography : Resolve molecular geometry and validate planarity of the triazoloquinazoline core, as shown in analogous structures .
    Table 1 : Example Characterization Data from Analogous Compounds:
TechniqueKey ObservationsReference
X-ray DiffractionPlanar triazoloquinazoline core (59.3° dihedral angle with phenyl)
¹H NMRδ 7.2–8.1 ppm (aromatic protons), δ 4.3 ppm (sulfanyl-CH₂)

Advanced Question: How can reaction conditions be optimized for higher yields in multi-step syntheses involving this compound?

Answer:

  • Design of Experiments (DoE) : Apply factorial design to screen variables (temperature, catalyst loading, solvent ratio) and identify critical parameters .
  • Flow Chemistry : Utilize continuous-flow systems to enhance reproducibility and control exothermic steps (e.g., cyclization reactions), as demonstrated in diphenyldiazomethane syntheses .
  • Bayesian Optimization : Implement machine learning algorithms to predict optimal conditions with minimal experimental runs, improving yield by >20% in complex reactions .

Advanced Question: How should researchers address contradictions in spectral data or crystallographic results during structural validation?

Answer:

  • Cross-Validation : Compare experimental IR/NMR data with computational predictions (DFT calculations) to resolve discrepancies in functional group assignments.
  • Crystallographic Refinement : Use restraint parameters for H-atoms (e.g., N–H distance = 0.88±0.01 Å) and validate via residual electron density maps .
  • Statistical Modeling : Apply multivariate analysis to distinguish experimental noise from structural anomalies, especially in polymorphic systems .

Advanced Question: What strategies are effective for studying regioselectivity in the formation of triazoloquinazoline derivatives?

Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on precursors favor cyclization at specific positions, as seen in pyrazole-triazole hybrids .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperatures and monitor intermediate stability via time-resolved NMR to determine dominant pathways .

Advanced Question: How can molecular docking studies be applied to predict the biological interactions of this compound?

Answer:

  • Target Selection : Prioritize receptors with binding pockets for triazoloquinazoline (e.g., kinase inhibitors) based on structural analogs .
  • Docking Workflow :
    • Prepare the compound’s 3D structure using crystallographic data .
    • Use AutoDock Vina or Schrödinger Suite for rigid/flexible docking simulations.
    • Validate poses with MD simulations (e.g., RMSD <2.0 Å over 100 ns).

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